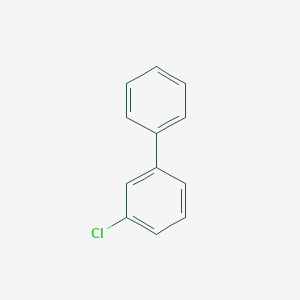

3-Chlorobiphenyl

Description

3-Chlorobiphenyl (PCB 2) is a monochlorinated biphenyl compound characterized by a single chlorine atom substituted at the 3-position of one phenyl ring. It is part of the broader class of polychlorinated biphenyls (PCBs), which have been historically used in industrial applications due to their chemical stability. However, this compound’s lower chlorination distinguishes it from higher congeners in terms of environmental persistence, toxicity, and degradation pathways. Studies indicate that this compound undergoes metabolism in human cell lines, producing dechlorinated metabolites via cytochrome P450 enzymes . Its environmental remediation is feasible through advanced oxidation techniques such as supercritical water oxidation (SCWO), achieving >99% decomposition under optimized conditions .

Propriétés

IUPAC Name |

1-chloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSKOLWZZWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040299 | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-61-8 | |

| Record name | 3-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Catalytic Chlorination Using Lewis Acids

The most widely employed method for synthesizing 3-chlorobiphenyl involves the direct chlorination of biphenyl using molecular chlorine (Cl₂) in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) is particularly effective due to its ability to polarize the Cl–Cl bond, facilitating electrophilic attack on the biphenyl ring. In a typical reaction, biphenyl is dissolved in 1,2-dichloroethane, and Cl₂ gas is introduced under vigorous stirring at temperatures between 15°C and 70°C. The reaction progress is monitored via chromatographic techniques, with completion typically achieved within 6–10 hours.

Key advantages of this method include:

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Non-polar solvents like dichloromethane favor slower reaction rates, enhancing selectivity for this compound over ortho and para isomers. Elevated temperatures (e.g., 70°C) accelerate chlorination but may reduce regioselectivity due to increased radical pathways.

Industrial Production Considerations

Large-scale manufacturing prioritizes cost efficiency and safety. Continuous flow reactors are preferred over batch systems to minimize exposure to Cl₂ gas. Post-reaction hydrolysis at sub-zero temperatures quenches excess AlCl₃, followed by sequential washing with water and sodium bicarbonate to neutralize acidic byproducts. Distillation under reduced pressure (170°C, 0.1 atm) isolates this compound with >99% purity.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the dominant synthesis strategies:

| Method | Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Direct Chlorination | AlCl₃ | 1,2-Dichloroethane | 15–70°C | 88–90% | 99.7–99.9% |

| Ullmann Coupling | Pd(PPh₃)₄ | Toluene | 100–120°C | 70–75% | 95–98% |

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Oxidation Reactions

3-Chlorobiphenyl is primarily oxidized by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2B6) in biological systems, forming hydroxylated metabolites (OH-PCBs). Key findings include:

Reagents and Conditions

-

Enzymes : CYP450 isoforms in the presence of NADPH and oxygen .

-

Experimental models : HepG2 liver cells (24-hour exposure at 10 μM or 3.6 nM concentrations) .

Major Metabolites

Mechanistic Insights

-

Hydroxylation occurs preferentially at the para position due to electronic effects of the chlorine substituent .

-

Secondary oxidation forms quinone intermediates, which may contribute to oxidative stress .

Reductive Dechlorination

This compound undergoes reductive dechlorination in anaerobic environments or via enzymatic pathways:

Biological Dechlorination

-

Enzymes : Laccase and manganese peroxidase (MnP) from ligninolytic fungi .

-

Conditions : Aqueous solutions with mediators (e.g., 1-hydroxybenzotriazole) .

-

Products : Biphenyl (complete dechlorination) and dichlorinated acetophenones (partial dechlorination) .

Environmental Degradation

| Mediator | Dechlorination Efficiency (%) | Major Products | Reference |

|---|---|---|---|

| None (MnP alone) | 45–60% | Biphenyl, chlorobenzaldehydes | |

| Glutathione | <10% | Inhibits laccase activity |

Substitution Reactions

This compound participates in electrophilic substitution and conjugation reactions:

Sulfation and Glucuronidation

-

Enzymes : Sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) .

-

Products : Sulfated (e.g., 3'-OH-PCB 2 sulfate) and glucuronidated metabolites (e.g., 3'-OH-PCB 2 glucuronide) .

Environmental Chlorination

Comparative Reactivity

This compound’s reactivity differs from structurally similar PCBs:

| Compound | Oxidation Site | Dechlorination Rate (vs. PCB 2) | Reference |

|---|---|---|---|

| 4-Chlorobiphenyl | Para position | 1.5× faster | |

| 3,3'-Dichlorobiphenyl | Adjacent chlorines | Resists dechlorination |

Environmental and Toxicological Implications

-

Persistence : Half-life >1 year in soil due to low reactivity .

-

Toxicity : OH-PCB metabolites inhibit thyroid hormone transport and induce oxidative stress .

Oxidation Metabolites Identified in HepG2 Cells

| Metabolite | Retention Time (min) | m/z | Abundance (10 μM Exposure) |

|---|---|---|---|

| 3'-OH-PCB 2 sulfate | 3.76 | 249.03, 234.01 | 0.45 ± 0.07 nM |

| 3'-MeO-PCB 2 glucuronide | 3.65 | 233.04, 218.01 | 0.12 ± 0.02 nM |

| Biphenyl-3,4-diol | 4.82 | 185.06 | Trace amounts |

Data sourced from high-resolution mass spectrometry studies .

Applications De Recherche Scientifique

Chemistry

3-Chlorobiphenyl serves as a model compound in chemical studies aimed at understanding the behavior of polychlorinated biphenyls in various reactions. Its unique chlorine substitution pattern influences its reactivity and metabolic pathways compared to other chlorobiphenyls.

- Chemical Reactions : It undergoes oxidation by cytochrome P450 enzymes to form hydroxylated metabolites, reduction via nanoscale zero-valent iron particles, and electrophilic substitution reactions that can introduce additional functional groups onto the biphenyl rings .

Biology

In biological research, this compound has been investigated for its effects on cellular metabolism and potential toxicity.

- Metabolism Studies : Research indicates that exposure to this compound leads to the formation of multiple metabolites in human liver cells (HepG2). These metabolites include hydroxylated forms and dechlorinated products, highlighting complex metabolic pathways that differ from other PCB congeners .

- Toxicological Effects : Studies have shown that this compound can activate aryl hydrocarbon receptors, which are involved in mediating toxic responses in biological systems.

Medicine

The medical implications of this compound are primarily focused on its toxicological effects and potential health risks associated with exposure.

- Health Risks : Investigations into the health impacts of PCBs have revealed associations with various health issues, including endocrine disruption and carcinogenicity . The ability of this compound to form reactive metabolites raises concerns regarding its safety in human exposure scenarios.

Industry

Historically, this compound was utilized in several industrial applications due to its desirable properties.

- Industrial Uses : It was commonly used as a coolant and insulating fluid in electrical equipment such as transformers and capacitors. Additionally, it served as a plasticizer in paints, rubber products, and as an additive in various industrial processes .

Case Study 1: Environmental Persistence

Research has demonstrated that this compound exhibits significant environmental persistence due to its low reactivity. Studies involving bioremediation techniques have explored the use of ligninolytic fungi capable of degrading PCB metabolites, including this compound, emphasizing its potential for environmental cleanup efforts .

Case Study 2: Metabolic Pathways

A detailed study on HepG2 cells revealed that exposure to this compound resulted in the identification of over twenty distinct metabolites. This study highlighted the complexity of PCB metabolism and suggested pathways for biotransformation that could lead to less toxic compounds .

Mécanisme D'action

The mechanism of action of 3-chlorobiphenyl involves its interaction with cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo sulfation, glucuronidation, or oxidation, resulting in complex mixtures of metabolites . The compound can also bind to the aryl hydrocarbon receptor, disrupting cellular functions by altering gene transcription and inducing the expression of hepatic Phase I and Phase II enzymes .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 3-Chlorobiphenyl and Analogous Compounds

<sup>a</sup>SAscore: Synthetic accessibility score (higher = more complex synthesis).

- Synthesis Complexity : this compound has a lower SAscore (0.649) compared to pentachlorinated congeners (e.g., 0.816 for 2,2',3,4,5-pentachlorobiphenyl), reflecting simpler synthesis due to fewer chlorination steps and reduced byproduct formation .

- Environmental Persistence : The air half-life of this compound (~15–30 days) is significantly shorter than that of pentachlorobiphenyl (~60–90 days), attributed to its lower chlorine content and susceptibility to photodegradation .

Metabolic Pathways and Toxicity

- Human Metabolism : this compound is metabolized by CYP1A2 and CYP2B6 enzymes into hydroxylated and dechlorinated products, such as 3-chloro-4-hydroxybiphenyl . In contrast, 4-chlorobiphenyl shows higher metabolic activity (K₁ = 0.87 μM) compared to this compound (lower K₁), indicating slower enzymatic processing .

- Toxicokinetics: this compound rapidly associates with lipoproteins in human serum, with partition coefficients dictating its distribution among high-density lipoprotein (HDL) and low-density lipoprotein (LDL) fractions. This behavior parallels hexachlorobiphenyl but contrasts with non-chlorinated biphenyl, which exhibits weaker lipoprotein binding .

Degradation and Remediation

- Chemical Methods : SCWO achieves >99% degradation of this compound at 30 minutes with H₂O₂ as an oxidant . In contrast, decachlorobiphenyl requires higher oxidant loads (350% O₂ excess) and temperatures (539°C) for comparable efficiency .

- Biodegradation: The bacterium Sphingobium fuliginis HC3 fully degrades this compound into 3-chlorobenzoate, which is further mineralized without accumulating dead-end intermediates . Recombinant Pseudomonas strains also degrade this compound but face inhibition by catecholic byproducts, a challenge less pronounced in lower-chlorinated congeners .

Key Research Findings

Bioremediation Potential: Engineered microbial consortia and Sphingobium strains offer scalable solutions for this compound-contaminated sites, outperforming physical methods like incineration .

Activité Biologique

3-Chlorobiphenyl (PCB 2) is a lower chlorinated polychlorinated biphenyl (LC-PCB) that has garnered attention due to its environmental persistence and potential health impacts. This article explores its biological activity, including metabolism, toxicity, and bioremediation potential, supported by various research findings and case studies.

Overview of this compound

This compound is one of the many congeners of polychlorinated biphenyls (PCBs), which are synthetic organic chemicals that were widely used in industrial applications. Due to their stability and hydrophobicity, PCBs accumulate in the environment and in biological tissues, leading to significant ecological and health concerns.

Metabolism of this compound

Research has shown that this compound undergoes extensive metabolism in human-relevant cell lines, particularly HepG2 liver cells. Key findings include:

- Metabolite Formation : In studies involving HepG2 cells, 20 distinct metabolites were identified after exposure to PCB 2. These metabolites included hydroxylated forms and dechlorinated products, indicating a complex metabolic pathway that differs from other PCB congeners such as PCB 11 .

- Biotransformation Pathways : The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions (sulfation and glucuronidation). Notably, dechlorinated metabolites were formed, suggesting that human metabolism of PCB 2 can lead to less chlorinated and potentially less toxic compounds .

Toxicological Implications

The biological activity of this compound raises concerns regarding its toxicity:

- Endocrine Disruption : Like many PCBs, this compound has been implicated in endocrine disruption. Studies indicate that it can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues .

- Carcinogenic Potential : Although the direct carcinogenic effects of PCB 2 are less studied compared to higher chlorinated congeners, the formation of reactive metabolites suggests a possible risk for cancer development through genotoxic mechanisms .

Bioremediation Potential

Given the environmental persistence of PCBs, bioremediation strategies have been explored for the degradation of this compound:

- Microbial Degradation : Certain microorganisms have demonstrated the ability to metabolize PCBs, including this compound. For instance, hybrid microbial strains have been engineered to utilize PCB 2 as a carbon source, achieving significant degradation rates .

- Fungal Bioremediation : Fungi possess enzymes capable of degrading PCBs through oxidative pathways. Their ability to form extensive mycelial networks allows them to access and degrade contaminants effectively .

Case Studies

- Human Cell Studies : Research on HepG2 cells has highlighted the formation of complex metabolite mixtures from PCB 2 exposure. These studies utilized high-resolution mass spectrometry to identify metabolites, revealing insights into the potential health risks associated with exposure to lower chlorinated PCBs .

- Microbial Strain Development : A study developed a hybrid strain capable of degrading this compound with over 90% efficiency in chloride release during microbial growth experiments. This demonstrates the potential for engineered microbes in bioremediation efforts .

Q & A

Advanced Research Question

- Chromatographic Separation : Use reverse-phase HPLC with ACC columns (C-002S-TP) optimized for PCB separation .

- Spectral Deconvolution : Combine GC-MS with SERS to isolate this compound signals from co-eluting isomers .

- Synthetic Controls : Employ deuterated internal standards (e.g., this compound-d5) to track contamination .

What safety protocols are critical when handling this compound in analytical laboratories?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (CHEMTREC® emergency number: 1-800-424-9300).

- Waste Disposal : Collect in halogenated waste containers; prevent release into waterways (OSHA HCS guidelines) .

How do researchers validate computational models for this compound’s thermodynamic properties?

Advanced Research Question

- Density Functional Theory (DFT) : Compare calculated vs. experimental Gibbs free energy of formation.

- Experimental Calibration : Use calorimetry data from NIST Standard Reference Database 69 to refine computational parameters .

- Cross-Validation : Contrast results with homologous compounds (e.g., 3-Bromobiphenyl) to assess halogen effects .

Tables for Key Data

Table 1: Chromatographic Δ Values for Chlorobiphenyl Isomers

| Compound | Calculated Δ | Experimental Δ |

|---|---|---|

| This compound | 0.15 | -0.10 |

| 3-Bromobiphenyl | -0.20 | -0.27 |

| 3,3'-Dichlorobiphenyl | -0.30 | -0.34 |

Table 2: SERS Spectral Signatures

| Isomer | Diagnostic Peaks (cm⁻¹) |

|---|---|

| This compound | ~680 |

| 2-Chlorobiphenyl | ~760, ~432 |

| 4-Chlorobiphenyl | ~760 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.